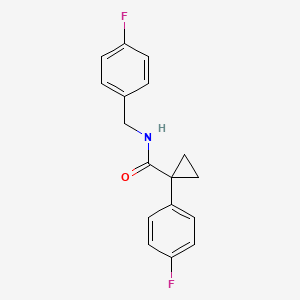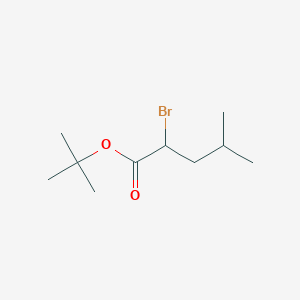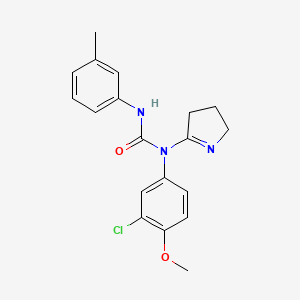![molecular formula C11H14N2O B2571124 N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide CAS No. 1252281-97-2](/img/structure/B2571124.png)
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide, also known as P3C, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. P3C is a synthetic small molecule that has been shown to modulate the immune system and exhibit anti-tumor properties.
Scientific Research Applications
Biomarker Applications in Environmental Exposure Assessments
Research has explored the use of various chemical compounds as biomarkers for assessing human exposure to environmental pollutants. For example, a study on organophosphorus (OP) and pyrethroid (PYR) pesticides in South Australian children highlighted the significance of assessing environmental exposure to neurotoxic insecticides through biomarkers in urine samples, such as dialkylphosphates and 3-phenoxybenzoic acid, among others (Babina et al., 2012). This approach underscores the importance of monitoring exposure to hazardous chemicals, including N-[1-(pyridin-3-yl)ethyl]cyclopanecarboxamide-related compounds, in vulnerable populations like children.
Diagnostic and Therapeutic Research in Medicine
Compounds structurally related to N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide have been evaluated for their potential in medical diagnostics and therapeutic applications. For instance, [11C]WAY-100635, a selective 5-HT1A receptor radioligand, has shown promise in positron emission tomography (PET) studies for delineating 5-HT1A receptors in the human brain, which could be crucial for investigating psychiatric and neurological disorders (Pike et al., 1995). Such research demonstrates the potential of this compound analogs in enhancing our understanding and treatment of complex brain disorders.
Environmental and Health Safety Assessments
Studies have also focused on the health impacts of exposure to chemicals related to this compound, such as the examination of sigma receptors in breast cancer using iodobenzamides (Caveliers et al., 2002). This line of research is vital for developing non-invasive methods for cancer diagnosis and assessing the proliferation activity of tumors, thereby contributing to better clinical outcomes.
properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(10-3-2-6-12-7-10)13-11(14)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSIZXIEDPYJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571044.png)


![N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571051.png)

![2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol](/img/structure/B2571053.png)

![methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2571056.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-isobutyramidobenzofuran-2-carboxamide](/img/structure/B2571057.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)

